molecular formula C20H19ClN2O3 B2847187 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 946227-21-0

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2847187
CAS No.: 946227-21-0
M. Wt: 370.83
InChI Key: JGNYIRJRKJVYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is further functionalized with a 2-(4-methoxyphenyl)ethyl chain. The 1,2-oxazole ring contributes to aromaticity and hydrogen-bonding capacity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-25-18-8-2-14(3-9-18)10-11-22-20(24)13-17-12-19(26-23-17)15-4-6-16(21)7-5-15/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNYIRJRKJVYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,2,4-Triazole Derivatives

Triazole-containing analogs exhibit distinct electronic profiles due to the nitrogen-rich triazole ring. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Structural Features Reference ID
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide C₂₆H₂₆ClN₅OS 500.04 4-Chlorophenyl, 4-methylphenyl (triazole); 2-ethyl-6-methylphenyl (acetamide) Sulfanyl linker enhances hydrophobicity
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide C₂₄H₂₂ClN₅O₂S 496.98 4-Chlorophenyl, 4-methoxyphenyl (triazole); 3-methylphenyl (acetamide) Methoxy group improves solubility
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₆H₂₇ClN₆OS 515.05 4-Dimethylaminophenyl (acetamide) Tertiary amine enhances basicity

Comparison with Target Compound :

  • The triazole analogs feature a sulfur-containing sulfanyl linker, absent in the target compound, which may alter metabolic stability or binding kinetics.
  • The 4-methoxyphenyl group in mirrors the target’s methoxy substituent but is positioned on the triazole ring rather than the acetamide side chain.

Oxadiazole and Oxazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Structural Features Reference ID
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 4-Chlorophenyl (oxadiazolidinone); 5-methyloxazole (acetamide) Oxadiazolidinone introduces a ketone functionality

Comparison with Target Compound :

  • The oxadiazolidinone core in introduces a non-aromatic, electron-deficient ring system, contrasting with the aromatic 1,2-oxazole in the target.
  • The 5-methyloxazole substituent in may reduce steric bulk compared to the target’s 2-(4-methoxyphenyl)ethyl chain.

Benzothiazole Derivatives

Benzothiazole-containing analogs from patent literature () include:

Compound Name Molecular Formula Substituents Key Structural Features Reference ID
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₂ClN₂O₂S 4-Methoxyphenyl (acetamide); chlorobenzothiazole Benzothiazole’s fused ring enhances planarity

Comparison with Target Compound :

  • The 4-methoxyphenyl group aligns with the target’s substituent but is directly attached to the acetamide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole rings and coupling of the acetamide moiety. Key steps include:

  • Cyclocondensation : Reacting 4-chlorobenzaldehyde derivatives with hydroxylamine to form the oxazole core .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazole intermediate to the 4-methoxyphenethylamine group .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., NaHCO₃) significantly impact yield. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. How can the compound’s structural integrity be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for chlorophenyl and methoxyphenyl groups) and methylene protons (δ 3.4–3.6 ppm for the ethylacetamide chain) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and oxazole carbons (~150–160 ppm) .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₂O₃: ~357.1 m/z) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Use broth microdilution assays (MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values to cisplatin controls .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering methoxy group position) .
  • Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole to assess impact on target binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like COX-2 or β-tubulin .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors .
  • Western Blotting : Assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) in treated cells .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Q. How can contradictory data in literature regarding biological efficacy be resolved?

  • Methodological Answer :

  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line authentication, serum-free media) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., CRISPR knockdown of suspected targets to verify specificity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.